1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
1'-(2-(1H-Pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic small molecule derived from the core structure 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 37663-46-0), which consists of an isobenzofuranone ring fused to a piperidine moiety via a spiro carbon atom . The target compound features a 2-(1H-pyrazol-1-yl)acetyl group attached to the piperidine nitrogen. This modification introduces a pyrazole ring, a heterocyclic motif known for enhancing pharmacological interactions due to its hydrogen-bonding capability and metabolic stability .
Key Physicochemical Properties of the Base Structure (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one):
Properties
IUPAC Name |
1'-(2-pyrazol-1-ylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(12-20-9-3-8-18-20)19-10-6-17(7-11-19)14-5-2-1-4-13(14)16(22)23-17/h1-5,8-9H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKUHCSGYGZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Spiro Compound Formation: The pyrazole derivative is then reacted with an isobenzofuran derivative in the presence of a suitable catalyst to form the spiro compound.
Acetylation: The final step involves acetylation of the spiro compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1’-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The spiro structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Insights:
- Pyrazole vs.
- Chlorophenoxy Propanoyl Group: The 4-chlorophenoxy substituent in CAS 1797641-98-5 increases molecular weight and lipophilicity, favoring blood-brain barrier penetration .
- Methoxy Substitution: The 5-methoxy analog (Ref: 10-F615864) demonstrates how electron-donating groups improve solubility, a critical factor for bioavailability .
Pharmacological Relevance
- Sigma Receptor (s2R) Ligands: Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] are investigated as sigma-2 receptor (s2R) radioligands for Alzheimer’s disease (AD) diagnosis. Fluorine substitution on indole/azaindole analogs has been explored to optimize binding affinity .
- Cannabinoid Receptor (CB2R) Targeting: Modifications to the acyl group (e.g., fluorinated substituents) are leveraged in CB2R ligand development for PET imaging .
Biological Activity
1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components:
- Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anti-cancer properties.
- Isobenzofuran : Often associated with neuroprotective effects.
- Piperidine ring : Commonly found in many pharmaceuticals, contributing to various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies on pyrazole derivatives have shown:
- Mechanism : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Case Study : A derivative of pyrazole demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound may act through:
- Inhibition of COX enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
- Case Study : A related pyrazole compound exhibited significant reduction in inflammation markers in animal models of arthritis .
Neuroprotective Effects
The isobenzofuran component suggests potential neuroprotective effects:
- Mechanism : Antioxidant properties may protect neuronal cells from oxidative stress.
- Research Findings : Studies have indicated that derivatives can enhance neuronal survival in models of neurodegeneration .
Pharmacological Profile
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Protects neuronal cells from oxidative damage |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interacting with cellular receptors that mediate growth and inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
